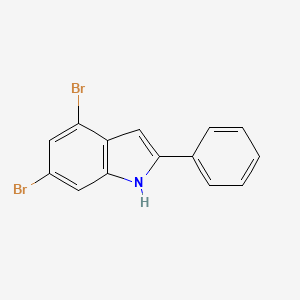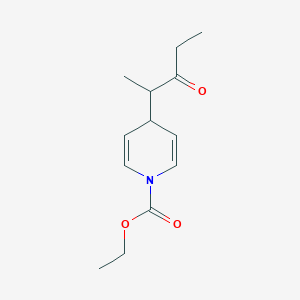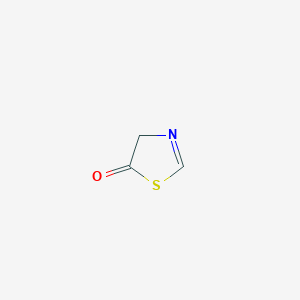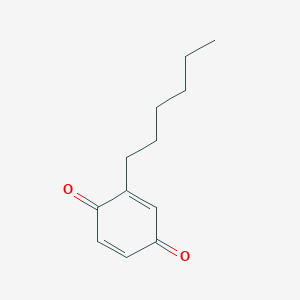
6-(Piperidin-1-yl)pyrazine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrazine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of halogenated pyrazines using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Piperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Piperidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperidine moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Piperidin-1-yl)pyridine-3-boronic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a piperazine ring and a Boc protecting group.
Uniqueness
6-(Piperidin-1-yl)pyrazine-2-boronic acid is unique due to its combination of a pyrazine ring and a piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
1309982-47-5 |
|---|---|
Molekularformel |
C9H14BN3O2 |
Molekulargewicht |
207.04 g/mol |
IUPAC-Name |
(6-piperidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 |
InChI-Schlüssel |
LWBTYTWODWZWKV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC(=N1)N2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)







![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)


![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

